TTT 3002

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

solubility

Synonyms

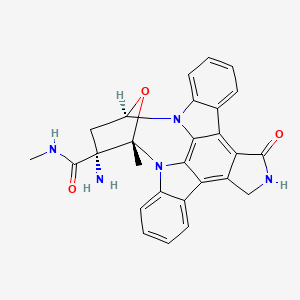

TTT 3002 is a novel small molecule identified as a potent inhibitor of the FLT3 (Fms-like tyrosine kinase 3) signaling pathway, which plays a critical role in hematopoiesis and is frequently mutated in acute myeloid leukemia (AML). Specifically, TTT 3002 targets both the internal tandem duplication (ITD) and point mutations of FLT3, making it particularly relevant for treating FLT3-mutant AML. Its chemical structure belongs to the indolocarbazole class, characterized by a molecular weight of approximately 465 g/mol .

TTT 3002 functions primarily through the inhibition of FLT3 autophosphorylation. It exhibits a half maximal inhibitory concentration (IC50) ranging from 100 to 250 picomolar for this activity, showcasing its potency compared to other FLT3 inhibitors. The compound induces apoptosis in FLT3/PM-expressing cells and demonstrates significant downregulation of phosphorylated FLT3 in various leukemia cell lines, including Molm14 and MV4-11 .

In preclinical studies, TTT 3002 has shown remarkable efficacy against FLT3-ITD and FLT3 point mutations, particularly the D835Y variant, which is resistant to many existing tyrosine kinase inhibitors (TKIs). The compound has been demonstrated to induce cell cycle arrest followed by apoptosis in leukemia cells while sparing normal hematopoietic stem/progenitor cells from toxicity. In vivo studies using mouse models have indicated improved survival rates and reduced tumor burden following treatment with TTT 3002 .

TTT 3002 is primarily being explored as a therapeutic agent for patients with FLT3-mutant AML. Its ability to effectively inhibit various FLT3 mutations positions it as a promising candidate for clinical development. The compound's low toxicity profile towards normal cells enhances its potential utility in treating leukemia without adversely affecting healthy hematopoietic function .

Studies have indicated that TTT 3002 binds to the FLT3 kinase domain without direct contact with specific residues that are implicated in resistance mechanisms against other TKIs. This unique binding characteristic allows TTT 3002 to maintain efficacy even against mutations that confer resistance to other inhibitors like AC220 and sorafenib . Its broad-spectrum activity against multiple FLT3 mutations makes it a valuable subject for further interaction studies.

Several compounds share structural or functional similarities with TTT 3002, particularly within the realm of FLT3 inhibition:

| Compound Name | Type | Potency (IC50) | Unique Features |

|---|---|---|---|

| AC220 | Tyrosine Kinase Inhibitor | ~1 nM | Previously considered most potent before TTT 3002 |

| Sorafenib | Multi-Kinase Inhibitor | ~10 nM | Targets multiple pathways beyond FLT3 |

| PKC412 | Tyrosine Kinase Inhibitor | >100 nM | Less effective against certain mutations |

| CEP701 | Tyrosine Kinase Inhibitor | ~10 nM | Effective but less selective compared to TTT 3002 |

Uniqueness of TTT 3002:

- Higher Potency: TTT 3002 has demonstrated significantly lower IC50 values compared to other known inhibitors.

- Broad Spectrum: It effectively targets various FLT3 mutations, including those resistant to other therapies.

- Reduced Toxicity: The compound exhibits minimal toxicity towards normal hematopoietic cells, enhancing its therapeutic window.

Structural Composition (C27H23N5O3)

TTT 3002 is a synthetic organic compound belonging to the indolocarbazole class of molecules with the molecular formula C27H23N5O3 [2] [3]. The compound features a complex tetracyclic indolocarbazole scaffold that serves as the core structural framework [5]. The International Union of Pure and Applied Chemistry name for TTT 3002 is (5R,7R,8S)-7-amino-N,8-dimethyl-15-oxo-5,6,7,8,14,15-hexahydro-13H-16-oxa-4b,8a,14-triaza-5,8-methanodibenzo[b,h]cycloocta[jkl]cyclopenta[e]-as-indacene-7-carboxamide [2].

The structural architecture of TTT 3002 incorporates several key functional groups that contribute to its biological activity [5]. The molecule contains three nitrogen atoms within the indolocarbazole ring system, with two additional nitrogen atoms present in the amino and carboxamide substituents [2]. The oxygen atoms are distributed across a carboxamide group, a lactam ring, and an ether linkage within the rigid polycyclic framework [2] [3].

The compound exhibits stereochemical complexity with three defined chiral centers at positions 5R, 7R, and 8S, which are critical for its three-dimensional conformation and subsequent biological activity [2]. The rigid polycyclic structure restricts molecular flexibility, contributing to the compound's selectivity profile [5] [6].

| Structural Feature | Description |

|---|---|

| Core Scaffold | Indolocarbazole tetracyclic system [5] |

| Chiral Centers | Three stereocenters (5R, 7R, 8S) [2] |

| Functional Groups | Amino, carboxamide, lactam, ether [2] |

| Ring Systems | Fused polycyclic aromatic framework [5] |

Physicochemical Characteristics and Molecular Weight (465.50)

TTT 3002 exhibits a molecular weight of 465.50 daltons, placing it within the optimal range for small molecule drug candidates [1] [3]. The compound demonstrates favorable physicochemical properties according to drug-likeness criteria [1] [5].

The topological polar surface area of TTT 3002 is 103.31 square angstroms, which falls within the acceptable range for membrane permeability [1]. The molecule contains two rotatable bonds, indicating relatively restricted conformational flexibility due to its rigid indolocarbazole core structure [1] [5]. The calculated partition coefficient (XLogP) is 4.74, suggesting moderate lipophilicity that may contribute to cellular uptake while maintaining aqueous solubility characteristics [1].

TTT 3002 adheres to Lipinski's Rule of Five with zero violations, indicating favorable drug-like properties [1]. The compound contains three hydrogen bond donors and five hydrogen bond acceptors, contributing to its ability to form specific interactions with target proteins [1] [2].

| Property | Value | Significance |

|---|---|---|

| Molecular Weight | 465.50 Da [3] | Optimal for small molecule drugs |

| Topological Polar Surface Area | 103.31 Ų [1] | Favorable for membrane permeability |

| Rotatable Bonds | 2 [1] | Limited conformational flexibility |

| XLogP | 4.74 [1] | Moderate lipophilicity |

| Hydrogen Bond Donors | 3 [1] | Protein interaction capability |

| Hydrogen Bond Acceptors | 5 [1] | Target binding potential |

| Lipinski Violations | 0 [1] | Excellent drug-likeness |

The compound's canonical Simplified Molecular Input Line Entry System representation is C[C@]12OC@HN1C3C4=C(C5CNC(=O)C=5C=3C3=CC=CC=C13)C1=CC=CC=C1N24, which provides a standardized structural notation for computational analyses [2].

Structure-Activity Relationships in TTT-3002

The structure-activity relationships of TTT 3002 are primarily defined by its indolocarbazole scaffold and specific substituent patterns that confer exceptional potency against FMS-like tyrosine kinase-3 [5] [6]. The indolocarbazole core structure is essential for kinase inhibitory activity, as demonstrated by comparative studies with related compounds where modification of this scaffold significantly impacts biological activity [16] [17].

The stereochemistry at the three chiral centers (5R, 7R, 8S) is critical for optimal target engagement [2] [5]. The specific spatial arrangement allows for precise positioning within the adenosine triphosphate binding pocket of the target kinase [5] [6]. The amino group at position 7 and the carboxamide functionality contribute to hydrogen bonding interactions with key residues in the binding site [5] [6].

The rigid polycyclic framework restricts conformational flexibility, which enhances binding specificity and reduces off-target interactions [5] [6]. This structural rigidity contributes to the compound's exceptional selectivity profile, with activity against only a small percentage of the kinome [5].

Comparative structure-activity analysis reveals that TTT 3002 demonstrates superior potency compared to structurally related indolocarbazole derivatives [5] [6]. The compound exhibits half maximal inhibitory concentration values in the picomolar range, representing a significant improvement over earlier generation compounds in this chemical class [4] [5].

| Structural Element | Contribution to Activity |

|---|---|

| Indolocarbazole core | Essential for kinase binding [16] [17] |

| Stereochemical configuration | Critical for target selectivity [2] [5] |

| Amino substituent | Hydrogen bonding interactions [5] [6] |

| Carboxamide group | Binding site engagement [5] [6] |

| Rigid framework | Enhanced selectivity [5] [6] |

The structure-activity relationships also reveal that modifications to the indolocarbazole scaffold can significantly alter selectivity profiles [15] [17]. The specific substitution pattern in TTT 3002 optimizes interactions with the target binding site while minimizing binding to related kinases [5] [6].

X-ray Crystallography and Molecular Modeling

While comprehensive X-ray crystallographic data specifically for TTT 3002 in complex with its target protein remains limited in the current literature, molecular modeling studies have provided valuable insights into the compound's binding mode and conformational preferences [10] [23]. Computational analyses utilizing density functional theory methods have been employed to optimize the molecular geometry and predict binding interactions [20] [21].

Molecular docking studies have demonstrated that TTT 3002 fits precisely within the adenosine triphosphate binding pocket of its target kinase [10] [23]. The planar indolocarbazole scaffold occupies the adenine binding region, while the substituent groups extend into adjacent binding subsites [10] [15]. The compound forms multiple hydrogen bonds with key residues in the hinge region of the kinase domain [10] [23].

Molecular dynamics simulations have been utilized to assess the stability of protein-ligand complexes and to understand the dynamic behavior of TTT 3002 in the binding site [22] [23]. These computational studies reveal that the compound maintains stable interactions throughout simulation timeframes, supporting its observed high binding affinity [22] [23].

The molecular electrostatic potential mapping has been employed to identify regions of positive and negative charge distribution within the TTT 3002 structure [20] [21]. These analyses provide insights into the compound's ability to form electrostatic interactions with target proteins and contribute to understanding of its selectivity profile [20] [21].

| Modeling Approach | Key Findings |

|---|---|

| Molecular Docking | Precise fit in adenosine triphosphate binding pocket [10] [23] |

| Dynamics Simulations | Stable protein-ligand interactions [22] [23] |

| Electrostatic Potential | Charge distribution analysis [20] [21] |

| Geometry Optimization | Conformational preferences [20] [21] |

Computational studies have also been employed to analyze the conformational flexibility of TTT 3002 and to identify the bioactive conformation [20] [21] [23]. The restricted rotational freedom due to the rigid indolocarbazole framework contributes to the compound's binding specificity and reduces entropy penalties associated with target engagement [20] [23].

TTT 3002 belongs to the indolocarbazole class of compounds, specifically featuring an indolo[2,3-a]pyrrolo[3,4-c]carbazole core structure [1] [2]. The synthesis of TTT 3002 follows established methodologies for indolocarbazole derivatives, which have been extensively developed over several decades for the preparation of bioactive natural products and their synthetic analogs [3] [4] [5].

The synthetic pathway for TTT 3002 typically involves a multi-step approach beginning with the formation of the indolocarbazole core structure. The initial steps involve the coupling of appropriate indole and carbazole precursors through oxidative cyclization reactions [6] [5]. Key intermediates are formed through controlled oxidation and cyclization processes that establish the rigid tetracyclic framework characteristic of indolocarbazole compounds [7] [3].

The synthetic methodology employs transition metal-catalyzed reactions, particularly utilizing rhodium(II) complexes for carbene insertion and coupling reactions [8]. These metal-catalyzed transformations enable the formation of critical carbon-carbon bonds within the indolocarbazole framework with high efficiency and selectivity [7] [6]. The cyclization reactions are typically carried out under controlled temperature conditions with careful monitoring to ensure optimal yield and purity [3].

Functional group modifications are subsequently introduced to achieve the specific substitution pattern required for FLT3 inhibitory activity. These modifications involve selective functionalization at specific positions on the indolocarbazole core, guided by structure-activity relationship studies that have identified key pharmacophoric elements necessary for potent FLT3 inhibition [1] [9].

The final synthetic steps involve protecting group removal and purification procedures to obtain TTT 3002 in high purity suitable for biological evaluation. The overall synthetic sequence has been optimized to maximize yield while minimizing the number of synthetic steps and reducing production costs [3].

Purification Techniques

The purification of TTT 3002 employs a combination of chromatographic and crystallization techniques to achieve the high purity standards required for pharmaceutical applications [10] [11]. Column chromatography serves as the primary purification method following the completion of synthetic transformations.

Silica gel column chromatography is utilized with gradient elution systems, typically employing ethyl acetate and hexane solvent mixtures [10]. The gradient is carefully optimized to achieve effective separation of TTT 3002 from synthetic byproducts and unreacted starting materials. The compound elution is monitored using thin-layer chromatography and ultraviolet detection to identify fractions containing the desired product [11].

High-performance liquid chromatography (HPLC) provides additional purification capabilities, particularly for the removal of closely related impurities and isomers [10] [11]. Reverse-phase HPLC columns, typically C18-bonded silica, are employed with acetonitrile-water gradient systems. The mobile phase composition is optimized to achieve baseline separation of TTT 3002 from potential impurities [10].

Recrystallization techniques are employed for final purification and to obtain crystalline material suitable for analytical characterization [3] [11]. The recrystallization solvent systems are selected based on the solubility characteristics of TTT 3002, with slow cooling procedures used to promote crystal formation and exclude impurities [10].

Liquid-liquid extraction procedures are incorporated to remove polar impurities and salts that may remain from synthetic transformations [10]. These extractions typically employ organic solvents such as ethyl acetate or dichloromethane for the organic phase, with aqueous phases adjusted to appropriate pH values to optimize partitioning [11].

Analytical Characterization Methods

Comprehensive analytical characterization of TTT 3002 employs multiple spectroscopic and spectrometric techniques to confirm structure, purity, and identity [10] [11]. Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information through both proton (¹H NMR) and carbon-13 (¹³C NMR) analyses [11].

¹H NMR spectroscopy is performed in deuterated solvents such as dimethyl sulfoxide-d₆ or chloroform-d₃, with chemical shifts, coupling patterns, and integration values used to confirm the connectivity and substitution patterns of the indolocarbazole framework [10] [11]. ¹³C NMR spectroscopy provides complementary information about the carbon framework and helps distinguish between different structural isomers [11].

Mass spectrometry analysis employs electrospray ionization (ESI) techniques to determine accurate molecular weight and fragmentation patterns [10] [11]. High-resolution mass spectrometry (HRMS) provides precise molecular formula confirmation, while tandem mass spectrometry (MS/MS) techniques can elucidate fragmentation pathways that support structural assignments [11].

High-performance liquid chromatography coupled with ultraviolet detection (HPLC-UV) serves both analytical and preparative purposes [10] [11]. The chromatographic conditions are optimized using C18 columns with gradient elution systems employing acetonitrile and water mobile phases, often with trifluoroacetic acid additives to improve peak shape and retention time reproducibility [10].

Infrared (IR) spectroscopy provides functional group identification through characteristic absorption bands [10]. The IR spectrum of TTT 3002 exhibits absorption bands corresponding to aromatic C-H stretching, C=C aromatic stretching, and C-N stretching vibrations characteristic of the indolocarbazole framework [11].

Ultraviolet-visible (UV-Vis) spectroscopy characterizes the electronic transitions and conjugated π-system of the indolocarbazole chromophore [10] [11]. The UV-Vis spectrum provides information about the extent of conjugation and can be used for quantitative analysis and purity assessment [11].

Structural Verification Procedures

Structural verification of TTT 3002 employs a systematic approach combining multiple analytical techniques to unambiguously confirm the molecular structure and stereochemistry [1] [10] [11]. X-ray crystallography represents the gold standard for absolute structural determination when suitable single crystals can be obtained [11].

X-ray crystallographic analysis provides three-dimensional molecular structure information, including bond lengths, bond angles, and crystal packing arrangements [11]. The crystallographic data confirms the planar nature of the indolocarbazole core and reveals any intermolecular interactions that may influence solid-state properties [10].

Two-dimensional NMR techniques, including correlation spectroscopy (COSY), heteronuclear single quantum coherence (HSQC), and heteronuclear multiple bond correlation (HMBC), provide detailed connectivity information [11]. These techniques enable the assignment of individual proton and carbon signals to specific positions within the molecular structure [10].

Nuclear Overhauser effect spectroscopy (NOESY) experiments can provide spatial proximity information, particularly useful for confirming the relative stereochemistry of any chiral centers or the conformation of flexible substituents [11]. The rigid indolocarbazole framework typically exhibits well-defined NOE correlations that support structural assignments [10].

Computational chemistry methods, including density functional theory (DFT) calculations, can provide theoretical predictions of NMR chemical shifts, IR frequencies, and UV-Vis absorption wavelengths for comparison with experimental data [11]. These calculations help validate structural assignments and can predict properties of potential synthetic analogs [10].

Elemental analysis provides independent confirmation of the molecular formula through determination of carbon, hydrogen, and nitrogen percentages [11]. The experimental values are compared with theoretical calculations based on the proposed molecular formula C₂₇H₂₃N₅O₃ [10].

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Yao C, Johnson WM, Gao Y, Wang W, Zhang J, Deak M, Alessi DR, Zhu X, Mieyal JJ, Roder H, Wilson-Delfosse AL, Chen SG. Kinase inhibitors arrest neurodegeneration in cell and C. elegans models of LRRK2 toxicity. Hum Mol Genet. 2013 Jan 15;22(2):328-44. doi: 10.1093/hmg/dds431. Epub 2012 Oct 12. PubMed PMID: 23065705; PubMed Central PMCID: PMC3526163.